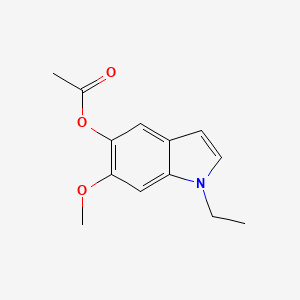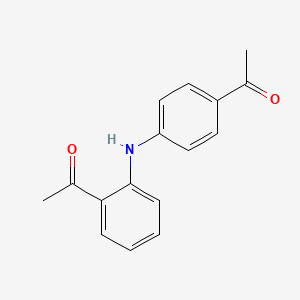
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylphenylamine attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .
化学反応の分析
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are typically carried out using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
作用機序
The mechanism of action of 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .
類似化合物との比較
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Aminophenyl)ethan-1-one: This compound lacks the additional phenyl ring and acetyl group, making it less complex and potentially less active in certain applications.
1-(4-Acetylphenyl)ethan-1-one: This compound lacks the amino linkage, which may affect its reactivity and interactions with biological targets.
1-(2-Amino-1-phenylethanone): This compound has a different substitution pattern, which may lead to different chemical and biological properties.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
1-[4-(2-acetylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-11(18)13-7-9-14(10-8-13)17-16-6-4-3-5-15(16)12(2)19/h3-10,17H,1-2H3 |
InChIキー |
HVSAVWOMGYQRGS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


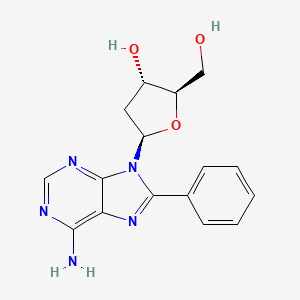
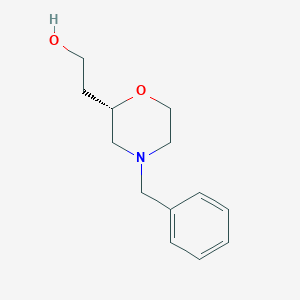

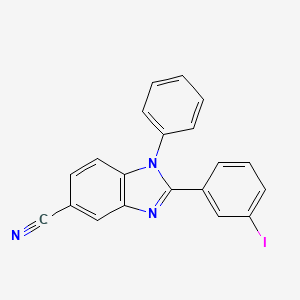
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
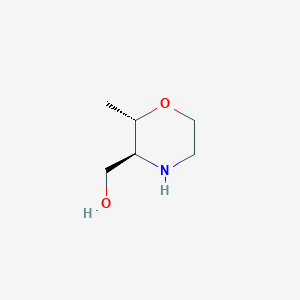
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
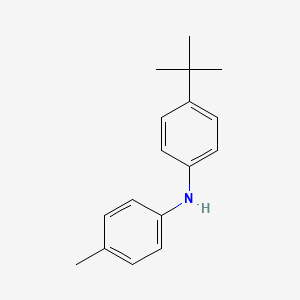
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
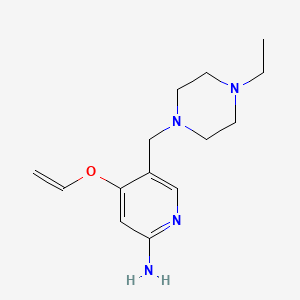
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
